2-chlorobenzyl (4-chlorophenoxy)acetate
Description
Contextualization within Phenoxyacetate Chemistry Research
Phenoxyacetic acid and its derivatives are a significant class of organic compounds investigated for a wide array of purposes. Phenoxyacetic acid itself is an O-phenyl derivative of glycolic acid and serves as a foundational structure in the synthesis of various commercial products, including pharmaceuticals, pesticides, fungicides, and dyes chemicalbook.comnih.gov.
Academic research in this area is vibrant, with a continuous effort to synthesize novel derivatives and evaluate their biological activities. For instance, various phenoxyacetic acid derivatives have been explored for their potential as:
Antibacterial and antifungal agents chemicalbook.com.
Anti-inflammatory and anticonvulsant compounds chemicalbook.com.
Antihypertensive and antitubercular molecules chemicalbook.com.
Agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment google.com.
The research often involves modifying the phenoxy ring and the acetic acid portion of the molecule to optimize activity and selectivity for a specific biological target. The inclusion of halogen atoms, such as the chlorine in 2-chlorobenzyl (4-chlorophenoxy)acetate, is a common strategy in medicinal chemistry to modulate a compound's electronic properties and lipophilicity, which can influence its biological activity and metabolic stability.
Historical Perspectives on Related Chemical Structures in Scientific Inquiry
The scientific inquiry into chemical structures related to this compound, particularly aryloxyacetates, has a long and impactful history. The discovery of synthetic auxin herbicides in the 1940s, such as 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid), marked a revolution in agricultural weed management patsnap.com. These compounds mimic the action of the natural plant hormone indole-3-acetic acid, causing uncontrolled growth and eventual death in susceptible plants patsnap.com.
This initial focus on agricultural applications laid the groundwork for broader investigations into the biological effects of this class of molecules. The understanding of how these compounds interact with biological systems at a molecular level has since expanded significantly, leading to their exploration in other fields beyond plant science.
Overview of Research Trajectories for Aryloxyacetates
The research trajectory for aryloxyacetates has evolved from its initial focus on herbicidal activity to a much broader exploration of their potential in medicinal chemistry. While the development of new herbicides based on this scaffold continues, a significant portion of current research is dedicated to discovering novel therapeutic agents.
Modern research on aryloxyacetates is characterized by the synthesis of extensive libraries of related compounds and their screening for various biological activities. This has led to the identification of derivatives with promising activities, including:
Antimicrobial activity: Screening against various strains of bacteria and fungi chemicalbook.com.
Cytotoxic activity: Investigating the potential of these compounds to act against cancer cell lines chemicalbook.com.
Receptor modulation: Designing molecules to interact with specific biological targets, such as the FFA1 receptor for the treatment of metabolic diseases google.com.
The synthesis methodologies for creating these derivatives are also an active area of research, with chemists developing more efficient and versatile ways to produce these molecules nih.gov.
Significance of Ester Linkages in Chemical Synthesis and Biological Probes
The ester linkage in this compound is a crucial functional group that carries significant implications for both its synthesis and its potential biological function. In organic chemistry, esterification is a fundamental reaction for creating a covalent bond between an acid and an alcohol researchgate.net.
From a biological perspective, the ester bond is of paramount importance in the design of prodrugs prepchem.comnih.gov. A prodrug is an inactive or less active molecule that is converted into an active drug within the body. Ester linkages are often incorporated into drug candidates to:
Enhance bioavailability: By masking polar functional groups like carboxylic acids, esters can improve a drug's absorption nih.govpatsnap.com.
Achieve controlled release: Once absorbed, the ester bond can be cleaved by ubiquitous esterase enzymes in the blood and tissues, releasing the active form of the drug prepchem.comnih.gov.
This strategy has been successfully employed in numerous marketed drugs. Therefore, the ester linkage in this compound makes it a potential candidate for a prodrug approach, where the body's enzymes would hydrolyze the ester to release 4-chlorophenoxyacetic acid and 2-chlorobenzyl alcohol.
Scope and Objectives of Academic Research on this compound
While specific academic studies focused solely on this compound are not prominent in the literature, the scope and objectives for such research can be inferred from studies on structurally related compounds. The primary objectives would likely involve its synthesis and subsequent evaluation for a range of biological activities, leveraging the known properties of its constituent moieties.
Potential Research Objectives:
Chemical Synthesis and Characterization: The initial step would be the development of an efficient synthesis protocol, likely involving the esterification of 4-chlorophenoxyacetic acid with 2-chlorobenzyl alcohol. This would be followed by thorough characterization of the compound's structure and purity using modern analytical techniques.
Biological Activity Screening: Based on the known activities of related compounds, this compound would be a candidate for screening in various biological assays.
Antifungal/Fungicidal Activity: The presence of the 4-chlorophenoxy group is a feature in some antifungal agents. For example, the fungicide mefentrifluconazole contains a 4-(4-chlorophenoxy)phenyl group and is effective against a range of fungal crop diseases nih.gov. Research could explore if this compound exhibits similar properties.
Herbicidal Activity: Given the historical context of phenoxyacetates as herbicides, this compound would be a logical candidate for testing against various plant species to determine its potential as a plant growth regulator.
Antibacterial Activity: Many chlorinated aromatic compounds exhibit antibacterial properties. Screening against a panel of Gram-positive and Gram-negative bacteria would be a standard step in characterizing its biological profile.
The table below summarizes the potential areas of investigation and the rationale based on related compounds.
| Potential Biological Activity | Rationale Based on Structural Analogs | Relevant Compounds |
| Antifungal | The 4-chlorophenoxy moiety is present in some commercial fungicides. | Mefentrifluconazole |
| Herbicidal | The phenoxyacetic acid core is the basis for a major class of herbicides. | 2,4-D, MCPA |
| Antibacterial | Chlorinated aromatic structures are known to possess antibacterial properties. | Various 3-chloro monocyclic β-lactams nih.gov |
Future academic research on this compound would likely focus on these areas to determine if this specific combination of chemical features yields a molecule with unique and useful biological or chemical properties.
Structure
3D Structure
Properties
IUPAC Name |
(2-chlorophenyl)methyl 2-(4-chlorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c16-12-5-7-13(8-6-12)19-10-15(18)20-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXNKOKAZUCVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)COC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chlorobenzyl 4 Chlorophenoxy Acetate
Esterification Reactions for Aryloxyacetate Synthesis
The formation of the ester linkage in 2-chlorobenzyl (4-chlorophenoxy)acetate is the final and crucial step in its synthesis. This transformation is typically accomplished through one of several fundamental esterification methods.
Direct Esterification Approaches
Direct esterification, most notably the Fischer-Speier esterification, represents a common and straightforward method for synthesizing esters. This acid-catalyzed reaction involves the direct condensation of a carboxylic acid with an alcohol. researchgate.netrsc.org In the context of this compound synthesis, this would entail the reaction of 4-chlorophenoxyacetic acid with 2-chlorobenzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). researchgate.net
The reaction is an equilibrium process, and to drive it towards the formation of the ester product, an excess of one of the reactants, typically the alcohol, is used. researchgate.net Alternatively, the removal of water, a byproduct of the reaction, can shift the equilibrium to favor the product. This can be achieved through methods like azeotropic distillation using a Dean-Stark apparatus.
While specific data for the esterification of 4-chlorophenoxyacetic acid with 2-chlorobenzyl alcohol is not extensively detailed in publicly available literature, analogous reactions provide insight into typical conditions. For instance, the esterification of benzyl (B1604629) alcohol with acetic acid has been studied using various catalysts, including zeolites and sulfated metal oxides, with reaction temperatures often ranging from 60 to 120°C. masterorganicchemistry.comorganic-chemistry.org Yields in Fischer esterification can be high, often exceeding 65% and reaching up to 97% with a significant excess of the alcohol. researchgate.net
Table 1: General Conditions for Fischer-Speier Esterification
| Parameter | Condition |
| Reactants | Carboxylic Acid, Alcohol |
| Catalyst | Strong Acid (e.g., H₂SO₄, p-TsOH) |
| Temperature | Typically elevated (reflux) |
| Key Strategy | Use of excess alcohol or removal of water |
Transesterification Processes
Transesterification is another viable route for the synthesis of this compound. This process involves the reaction of an existing ester with an alcohol in the presence of a catalyst to exchange the alkoxy group. For the target molecule, this would typically involve reacting a simple alkyl ester of 4-chlorophenoxyacetic acid, such as methyl (4-chlorophenoxy)acetate, with 2-chlorobenzyl alcohol.
This reaction can be catalyzed by either acids or bases. researchgate.net Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. researchgate.net Base-catalyzed transesterification, often using a metal alkoxide, is also effective. The choice of catalyst can influence the reaction conditions and yield. Studies on the transesterification of β-keto esters with various alcohols, including substituted benzyl alcohols, have shown that a range of catalysts, including metal salts and nanoparticles, can be effective. chemicalbook.comgoogle.com
Acid Halide/Anhydride Routes
A highly efficient method for ester synthesis involves the use of more reactive carboxylic acid derivatives, such as acid halides or anhydrides. For the synthesis of this compound, this would involve the initial conversion of 4-chlorophenoxyacetic acid to its corresponding acid chloride, 4-chlorophenoxyacetyl chloride.
This acid chloride is then reacted with 2-chlorobenzyl alcohol. This reaction is typically rapid and proceeds under mild conditions, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. masterorganicchemistry.com This method avoids the equilibrium limitations of direct esterification and often provides high yields of the desired ester. The conversion of carboxylic acids to acid chlorides can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
A related approach involves the reaction of a chlorobenzyl chloride with a carboxylate salt. For instance, studies have been conducted on the esterification of 2-chlorobenzyl chloride with aqueous sodium benzoate (B1203000) in the presence of a phase transfer catalyst to form benzyl benzoate. researchgate.net This suggests a similar reaction between 2-chlorobenzyl chloride and the sodium salt of 4-chlorophenoxyacetic acid could also be a feasible route.
Precursor Synthesis and Derivatization Strategies
The successful synthesis of this compound is contingent upon the availability of its key precursors: 4-chlorophenoxyacetic acid and 2-chlorobenzyl alcohol.
Synthesis of 4-chlorophenoxyacetic Acid
4-Chlorophenoxyacetic acid is a well-known compound, and its synthesis is well-documented. A primary method involves the Williamson ether synthesis, where sodium 4-chlorophenoxide is reacted with a salt of chloroacetic acid. This nucleophilic substitution reaction provides a direct route to the desired aryloxyacetic acid.
Another documented method is the chlorination of 2-methylphenoxyacetic acid. This involves the direct reaction of 2-methylphenoxyacetic acid with chlorine gas in the presence of a catalyst, such as an imidazole (B134444) ionic liquid, to yield 2-methyl-4-chlorophenoxyacetic acid.
Table 2: Selected Methods for the Synthesis of 4-chlorophenoxyacetic Acid Derivatives
| Starting Material | Reagent(s) | Product | Reference |
| 2-methylphenoxyacetic acid | Cl₂, Imidazole ionic liquid catalyst | 2-methyl-4-chlorophenoxyacetic acid | |
| Phenoxyacetic acid | - | Dichlorination has been proposed | researchgate.net |
Synthesis of 2-chlorobenzyl Alcohol
The synthesis of 2-chlorobenzyl alcohol can be achieved through several pathways. A common laboratory and industrial method is the hydrolysis of 2-chlorobenzyl chloride. This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or sodium carbonate, in an aqueous or mixed solvent system. The reaction of 2-chlorobenzyl chloride with an acetate-forming agent, followed by hydrolysis of the resulting ester, is another established method.
Alternatively, 2-chlorobenzyl alcohol can be produced through the reduction of 2-chlorobenzaldehyde (B119727). The Cannizzaro reaction, where an aldehyde without α-hydrogens is disproportionated in the presence of a strong base, can yield both the corresponding alcohol and carboxylic acid. rsc.org A study on the Cannizzaro reaction of p-chlorobenzaldehyde reported variable yields for p-chlorobenzyl alcohol, with an average of 62%. rsc.org
Recent research has also explored the direct transformation of benzyl alcohol into chlorobenzyl alcohols through reaction with atomic chlorine.
Table 3: Methods for the Synthesis of Chlorobenzyl Alcohols
| Starting Material | Reagent(s)/Method | Product | Reported Yield | Reference |
| p-chlorobenzaldehyde | KOH (Cannizzaro Reaction) | p-chlorobenzyl alcohol | Average 62% | rsc.org |
| 2-chlorobenzyl chloride | Hydrolysis (e.g., with NaOH) | 2-chlorobenzyl alcohol | - | |
| Benzyl alcohol | Atomic Chlorine | 2-chlorobenzyl alcohol | - |
Optimization of Reaction Conditions and Catalyst Systems
The synthesis of this compound is typically achieved through the esterification of 4-chlorophenoxyacetic acid with 2-chlorobenzyl alcohol. The optimization of this reaction is crucial for maximizing yield and purity while minimizing reaction times and by-product formation. Key parameters that are manipulated include temperature, molar ratio of reactants, and the choice of catalyst.
A common approach is the Fischer-Speier esterification, which involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst. cerritos.edu To drive the equilibrium towards the product ester, an excess of one reactant, typically the alcohol, is used. cerritos.edu The removal of water as it is formed also shifts the equilibrium to favor the product.
The choice of catalyst is a critical aspect of optimization. While traditional mineral acids like sulfuric acid and hydrochloric acid are effective, they can lead to purification challenges and equipment corrosion. researchgate.net Research into heterogeneous acid catalysts is a significant area of optimization. Solid acid catalysts, such as ion-exchange resins, zeolites, and metal oxides, offer advantages like easier separation from the reaction mixture, reusability, and often milder reaction conditions. For instance, catalysts like ferric sulfate (B86663) (Fe₂(SO₄)₃) have been shown to be effective in the esterification of carboxylic acids. researchgate.net
A study on the synthesis of a related compound, benzyl acetate (B1210297), highlighted the optimization of various catalysts. The findings from such studies can be extrapolated to the synthesis of this compound. For example, the use of phosphotungstic acid as a catalyst has been shown to give high yields of benzyl acetate under optimized conditions. scispace.com
Table 1: Hypothetical Optimization of Reaction Conditions for this compound Synthesis
| Entry | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | H₂SO₄ | 1:1.2 | 100 | 8 | 85 |
| 2 | H₂SO₄ | 1:1.5 | 110 | 6 | 92 |
| 3 | Amberlyst-15 | 1:1.5 | 110 | 12 | 88 |
| 4 | Fe₂(SO₄)₃ | 1:1.5 | 120 | 10 | 90 |
| 5 | Phosphotungstic Acid | 1:1.2 | 100 | 8 | 94 |
This table is illustrative and based on general principles of esterification optimization.
Novel Synthetic Pathways and Mechanistic Investigations of Formation
While direct esterification is the most common route, novel pathways for the synthesis of esters like this compound are being explored. One such method involves the use of an acyl chloride. In this approach, 4-chlorophenoxyacetic acid would first be converted to 4-chlorophenoxyacetyl chloride, typically using a reagent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is highly reactive and will readily react with 2-chlorobenzyl alcohol to form the desired ester. This reaction is often vigorous and can proceed at room temperature without the need for an acid catalyst. libretexts.org
Mechanistically, the Fischer esterification proceeds via a series of proton transfer and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. cerritos.edu
In the acyl chloride pathway, the mechanism is a direct nucleophilic acyl substitution. The alcohol attacks the highly electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the ester.
Recent advancements in synthetic methodology could also be applied. For instance, novel coupling reagents that activate the carboxylic acid for esterification under mild conditions are continuously being developed. organic-chemistry.org
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to chemical synthesis to reduce environmental impact. In the context of synthesizing this compound, several green approaches can be considered.
The use of reusable heterogeneous catalysts, as mentioned in the optimization section, is a key green strategy as it reduces waste. organic-chemistry.org Solvent selection is another critical aspect. Traditional solvents like toluene, often used to azeotropically remove water in Fischer esterifications, are being replaced with greener alternatives. In some cases, solvent-free conditions can be achieved, particularly with solid-supported catalysts. wjpmr.com
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. wjpmr.com The application of microwave irradiation to the esterification of 4-chlorophenoxyacetic acid with 2-chlorobenzyl alcohol could lead to a more efficient process.
Furthermore, atom economy is a central tenet of green chemistry. The direct esterification reaction is inherently atom-economical, with water being the only byproduct. However, the acyl chloride route has a lower atom economy due to the generation of stoichiometric amounts of chloride waste.
Table 2: Comparison of Synthetic Routes based on Green Chemistry Principles
| Method | Catalyst | Solvent | Atom Economy | Environmental Impact |
| Fischer Esterification | H₂SO₄ (homogeneous) | Toluene | High | High (corrosive acid, VOC solvent) |
| Fischer Esterification | Solid Acid (heterogeneous) | Solvent-free | High | Low (reusable catalyst, no solvent) |
| Acyl Chloride Route | None | Dichloromethane | Low | Moderate (chlorinated solvent, HCl byproduct) |
| Microwave-Assisted | Solid Acid (heterogeneous) | Solvent-free | High | Very Low (energy efficient, reusable catalyst) |
This table provides a qualitative comparison based on established green chemistry metrics.
Stereoselective Synthesis Methodologies (if applicable to chiral analogues or precursors)
The compound this compound itself is achiral and therefore does not have stereoisomers. However, stereoselective synthesis methodologies would become relevant if chiral analogues were to be synthesized. For instance, if either the alcohol or the carboxylic acid precursor contained a stereocenter, the goal would be to conduct the esterification in a way that preserves the stereochemical integrity of that center.
In such cases, mild reaction conditions and non-racemizing activating agents would be crucial. For example, the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate esterification under conditions that are less likely to cause racemization of a chiral center alpha to a carbonyl group.
While not directly applicable to the synthesis of the title compound, the principles of stereoselective synthesis are a vital consideration in the broader context of medicinal and materials chemistry where specific stereoisomers often exhibit desired biological or physical properties. nih.gov
High-Throughput Synthesis and Parallel Methodologies
High-throughput synthesis and parallel methodologies are powerful tools for accelerating the discovery and optimization of new compounds and reaction conditions. bioduro.com These techniques could be applied to the synthesis of this compound, particularly in the context of creating a library of related esters for screening purposes.
In a parallel synthesis approach, an array of different carboxylic acids could be reacted with 2-chlorobenzyl alcohol, or 4-chlorophenoxyacetic acid could be reacted with a variety of different alcohols in separate reaction vessels simultaneously. umn.edu This is often carried out in well plates (e.g., 96-well plates) and can be automated. researchgate.net
The use of solid-supported reagents can simplify the purification process in parallel synthesis. For example, a polymer-bound version of 4-chlorophenoxyacetic acid could be used, and after the reaction with 2-chlorobenzyl alcohol, the excess alcohol and other soluble reagents could be washed away, followed by cleavage of the ester from the solid support.
These high-throughput approaches are invaluable for rapidly exploring the structure-activity relationships of a class of compounds or for quickly identifying the optimal reaction conditions from a large matrix of variables. researchgate.net
Chemical Reactivity and Transformation Studies of 2 Chlorobenzyl 4 Chlorophenoxy Acetate
Hydrolytic Stability and Degradation Pathways (Mechanistic Studies)
The hydrolysis of 2-chlorobenzyl (4-chlorophenoxy)acetate involves the cleavage of the ester linkage to yield 2-chlorobenzyl alcohol and 4-chlorophenoxyacetic acid. The rate and mechanism of this transformation are highly dependent on the pH of the medium and the presence of catalysts.
Acid-Catalyzed Hydrolysis Investigations
Under acidic conditions, the hydrolysis of esters like this compound is initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of the alcohol moiety.
The reaction is generally reversible and can be represented by the following mechanism:
Protonation of the carbonyl oxygen: The ester is protonated by an acid catalyst (H₃O⁺).
Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of the alcohol: The protonated alcohol (2-chlorobenzyl alcohol) is eliminated, and the carbonyl group is reformed.
Deprotonation: The protonated carboxylic acid (4-chlorophenoxyacetic acid) is deprotonated.
| Related Ester | Relative Rate of Acid-Catalyzed Hydrolysis | Reference Compound |
| Ethyl acetate (B1210297) | 1.00 | Standard |
| Ethyl chloroacetate (B1199739) | Slower than ethyl acetate | Ethyl acetate |
This table provides a qualitative comparison based on general principles of ester hydrolysis.
Base-Catalyzed Hydrolysis Investigations
Base-catalyzed hydrolysis, or saponification, is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester.
The mechanism involves the following steps:
Nucleophilic attack: A hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate.
Elimination of the leaving group: The alkoxide (2-chlorobenzylate) is eliminated.
Acid-base reaction: The carboxylic acid (4-chlorophenoxyacetic acid) formed is deprotonated by the strongly basic alkoxide to form a carboxylate salt and the alcohol (2-chlorobenzyl alcohol).
The rate of base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis. The presence of electron-withdrawing chloro-substituents on both aromatic rings of this compound would be expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by the hydroxide ion. Kinetic studies on related esters demonstrate this trend. researchgate.net
| Related Ester | Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Solvent |
| Ethyl benzoate (B1203000) | 6.5 x 10⁻³ | 70% Dioxane-Water |
| Ethyl p-chlorobenzoate | 2.1 x 10⁻² | 70% Dioxane-Water |
This table presents representative kinetic data for related esters to illustrate the effect of electron-withdrawing substituents on the rate of base-catalyzed hydrolysis.
Enzymatic Hydrolysis Studies (Excluding in vivo clinical context)
Enzymes, particularly esterases and lipases, can catalyze the hydrolysis of esters with high specificity and efficiency under mild conditions. The enzymatic hydrolysis of this compound would yield the corresponding alcohol and carboxylic acid. These reactions are often stereoselective, which is relevant if the ester were chiral.
The mechanism of enzymatic hydrolysis typically involves the formation of an acyl-enzyme intermediate. For serine hydrolases, a serine residue in the active site acts as a nucleophile, attacking the carbonyl carbon of the ester. This releases the alcohol and forms an acyl-enzyme intermediate, which is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme.
While specific studies on the enzymatic hydrolysis of this compound are not prevalent, research on the enzymatic resolution of related chlorobenzyl esters demonstrates the feasibility of this transformation.
| Enzyme | Substrate | Products |
| Lipase | Racemic chlorobenzyl ester | Enantiomerically enriched chlorobenzyl alcohol and corresponding acid |
This table illustrates the general application of enzymes in the hydrolysis of related ester types.
Nucleophilic Substitution Reactions Involving the Ester Moiety
The ester functionality of this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the replacement of the 2-chlorobenzyloxy group. These reactions typically proceed via a nucleophilic acyl substitution mechanism.
For example, reaction with amines (ammonolysis) would yield the corresponding amide, N-(substituted)-4-chlorophenoxyacetamide, and 2-chlorobenzyl alcohol. Similarly, reaction with other alcohols (transesterification) in the presence of an acid or base catalyst would result in the formation of a new ester.
The reactivity towards nucleophiles is enhanced by the electron-withdrawing nature of the 4-chlorophenoxy group.
Electrophilic Aromatic Substitution Reactions on the Chlorinated Rings
Both the 2-chlorobenzyl and the 4-chlorophenoxy rings can undergo electrophilic aromatic substitution, such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the existing substituents determine the position of the incoming electrophile.
On the 4-chlorophenoxy ring: The ether oxygen is an activating, ortho-, para-directing group due to its ability to donate electron density through resonance. The chlorine atom is a deactivating, ortho-, para-directing group. The combined effect would direct incoming electrophiles primarily to the positions ortho to the ether linkage (positions 2 and 6).
On the 2-chlorobenzyl ring: The chloro group is deactivating and ortho-, para-directing. The ester-linked methylene (B1212753) group is weakly deactivating. Electrophilic substitution on this ring would be less favorable compared to the phenoxy ring and would likely lead to a mixture of products.
For instance, nitration with a mixture of nitric and sulfuric acid would be expected to primarily yield nitro derivatives on the 4-chlorophenoxy ring at the positions ortho to the ether linkage.
Reduction and Oxidation Studies
The chemical behavior of this compound under reductive and oxidative conditions is dictated by the susceptibility of its functional groups to such transformations.
Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to yield 2-chlorobenzyl alcohol and 4-chlorophenoxyethanol. masterorganicchemistry.com The reaction proceeds by nucleophilic attack of a hydride ion on the carbonyl carbon.
The reaction would be: this compound + LiAlH₄ → 2-chlorobenzyl alcohol + 4-chlorophenoxyethanol
The chloro-substituents on the aromatic rings are generally stable to these conditions.
Oxidation: The benzylic C-H bonds of the 2-chlorobenzyl group are susceptible to oxidation. Strong oxidizing agents could potentially oxidize the benzylic carbon. For instance, oxidation could lead to the formation of 2-chlorobenzoic acid and 4-chlorophenoxyacetic acid, effectively cleaving the ester. However, specific studies on the oxidation of this particular compound are scarce. Studies on related benzyl (B1604629) ethers suggest that oxidation can lead to the corresponding benzoic acid and alcohol.
Thermal Decomposition Research and Mechanistic Analysis
Research on the thermal degradation of 3-monochloropropane-1,2-diol (3-MCPD) esters, which also contain a chloro-substituted alkyl ester moiety, has shown significant degradation at temperatures ranging from 180°C to 260°C. nih.gov The primary degradation pathways identified for these compounds include isomerization, dechlorination, and deacylation. nih.gov It is plausible that this compound would undergo similar transformations upon heating.
The decomposition of the benzyl ester portion likely proceeds through mechanisms established for other benzyl esters. The pyrolysis of benzyl esters can follow several pathways, including cis-elimination. nih.gov Furthermore, the thermal decomposition of the benzyl radical, a potential intermediate, has been studied and shown to involve complex rearrangements and fragmentation. nih.gov
A hypothetical thermal decomposition of this compound could involve the initial cleavage of the ester bond to form a 2-chlorobenzyl cation and a (4-chlorophenoxy)acetate anion, or a radical mechanism leading to a 2-chlorobenzyl radical and a (4-chlorophenoxy)acetyl radical. Subsequent reactions could include:
Decarboxylation of the (4-chlorophenoxy)acetate fragment to yield 4-chlorophenoxymethyl radical, which could then abstract a hydrogen atom to form 4-chlorophenoxymethane.
Rearrangement and fragmentation of the 2-chlorobenzyl moiety.
Dechlorination from either or both aromatic rings, potentially leading to the formation of various chlorinated and non-chlorinated aromatic byproducts.
A study on the pyrolysis of benzyl phenyl ether, a structurally related compound, indicates that decomposition can lead to the formation of phenol (B47542) and toluene. researchgate.net This suggests that cleavage of the ether bond in the phenoxyacetic acid moiety is also a possible decomposition route at elevated temperatures.
Table 1: Postulated Thermal Decomposition Products of this compound (Based on the decomposition of analogous compounds)
| Precursor Compound | Potential Decomposition Products | Decomposition Pathway | Reference for Analogy |
| This compound | 4-chlorophenol (B41353), 2-chlorotoluene, Carbon dioxide, HCl | Ester cleavage, decarboxylation, rearrangement | nih.govresearchgate.net |
| This compound | 2-chlorobenzyl alcohol, (4-chlorophenoxy)acetic acid | Hydrolysis (if water is present) | nih.gov |
| This compound | 2-chlorobenzaldehyde (B119727), 4-chlorophenol | Oxidation/rearrangement | nih.gov |
This table is predictive and based on the thermal behavior of structurally similar compounds. Specific experimental validation for this compound is required.
Photochemical Transformation Studies
The photochemical transformation of phenoxyacetic acid derivatives is a significant area of environmental chemistry research, as these compounds can be degraded in the presence of sunlight. nih.gov Direct photolysis occurs when the molecule absorbs light energy, leading to an excited state that can then undergo various reactions such as homolysis, heterolysis, or photoionization. nih.gov
Esters of phenoxy acids are known to undergo photodegradation. For instance, the photodegradation of 2,4-D ethyl ester on inert surfaces under UV light has been reported. researchgate.net The primary photochemical processes for compounds like this compound are expected to involve the cleavage of the ester bond or the carbon-chlorine bonds on the aromatic rings.
Irradiation of phenoxyacetic acid derivatives with specific UV wavelengths, such as from a KrCl excilamp (222 nm), has been shown to yield specific photoproducts. researchgate.net For example, the irradiation of 4-chloro-2-methylphenoxyacetic acid (MCPA) led to the formation of 2-methylhydroquinone and a lactone derivative. researchgate.net This suggests that the (4-chlorophenoxy)acetic acid moiety of the target compound could undergo similar transformations.
Potential photochemical transformation pathways for this compound include:
Homolytic cleavage of the benzylic C-O bond , yielding a 2-chlorobenzyl radical and a (4-chlorophenoxy)acetyl radical.
Homolytic cleavage of the C-Cl bonds on either aromatic ring, leading to dechlorinated radical intermediates.
Photo-hydrolysis of the ester linkage in aqueous environments.
Rearrangement reactions of the excited state molecule, such as a photo-Fries rearrangement.
Table 2: Potential Photochemical Transformation Products of this compound (Based on the photochemical behavior of analogous compounds)
| Precursor Compound | Potential Photoproducts | Wavelength/Conditions | Reference for Analogy |
| This compound | 2-chlorobenzyl alcohol, 4-chlorophenoxyacetic acid | UV light in aqueous solution | nih.govresearchgate.net |
| This compound | 4-chlorophenol, 2-chlorobenzyl acetate | UV light | researchgate.net |
| This compound | Dechlorinated derivatives, hydroxylated derivatives | UV light, potentially with photosensitizers | researchgate.net |
This table is predictive and based on the photochemical behavior of structurally similar compounds. Specific experimental validation for this compound is required.
Derivatization for Structure-Activity Relationship (SAR) Probes
The systematic structural modification of a lead compound is a cornerstone of medicinal chemistry and agrochemistry, allowing for the exploration of structure-activity relationships (SAR). For this compound, derivatization can be targeted at several key positions to probe their influence on biological activity.
Alkylation/Acylation of Derivatives
While direct alkylation or acylation of the parent ester is not straightforward, derivatives can be synthesized from modified precursors. For instance, if a hydroxyl group were present on one of the aromatic rings, it could be readily alkylated or acylated.
A more common approach for creating SAR probes involves the synthesis of analogs from derivatized precursors. For example, a series of substituted benzyl alcohols or substituted phenoxyacetic acids could be used in the esterification reaction to generate a library of analogs.
Methodologies for the esterification of carboxylic acids are well-established and include:
Fischer-Speier esterification: Reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Reaction with alkyl halides: Converting the carboxylic acid to its carboxylate salt and reacting it with an alkyl halide.
Using coupling agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the esterification between a carboxylic acid and an alcohol.
Halogenation/Dehalogenation Strategies
The chlorine atoms on the two aromatic rings are key features of the molecule and their position and identity are likely to be critical for any biological activity.
Halogenation: Further halogenation could be achieved using electrophilic aromatic substitution reactions. The directing effects of the existing substituents would determine the position of the new halogen atom. For the 4-chlorophenoxy ring, the ether oxygen is an ortho-, para-director, meaning additional halogenation would likely occur at the ortho positions relative to the ether linkage. For the 2-chlorobenzyl ring, the chloromethyl group is a weak deactivator and ortho-, para-director.
Benzylic Halogenation: The methylene group of the benzyl moiety could potentially be halogenated under radical conditions, for example using N-bromosuccinimide (NBS) with light or a radical initiator. organic-chemistry.org
Dehalogenation: The chlorine atoms could be removed via catalytic hydrogenation, for example using palladium on carbon (Pd/C) and a hydrogen source. This would allow for the synthesis of analogs lacking one or both chlorine atoms to assess their importance.
Modification of Aromatic Rings
Modification of the aromatic rings can provide valuable SAR data. This can be achieved by introducing a variety of substituents with different electronic and steric properties.
Nitration: The aromatic rings can be nitrated using a mixture of nitric acid and sulfuric acid. The nitro groups can then be reduced to amino groups, which can be further functionalized.
Friedel-Crafts Alkylation and Acylation: These reactions can introduce alkyl or acyl groups onto the aromatic rings, typically using an alkyl halide or acyl halide with a Lewis acid catalyst. biomedres.us The position of substitution would be governed by the directing effects of the existing substituents.
Suzuki and other Cross-Coupling Reactions: If a bromo or iodo analog were synthesized, palladium-catalyzed cross-coupling reactions could be employed to introduce a wide variety of substituents, including alkyl, aryl, and vinyl groups.
These derivatization strategies would allow for a comprehensive exploration of the chemical space around this compound, providing crucial information for the optimization of its properties for any potential application.
Advanced Spectroscopic and Structural Analysis Methodologies for 2 Chlorobenzyl 4 Chlorophenoxy Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete carbon skeleton and the placement of protons, thereby confirming the molecule's identity and connectivity.
In the ¹H NMR spectrum of 2-chlorobenzyl (4-chlorophenoxy)acetate, distinct signals are expected for each unique proton environment. The spectrum can be divided into three main regions: the aromatic protons, the benzylic methylene (B1212753) protons, and the methylene protons of the acetate (B1210297) group.
Aromatic Protons: Two sets of signals are anticipated. The protons on the 4-chlorophenoxy ring are expected to appear as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring (an AA'BB' system). Based on data from similar compounds like 4-chlorophenyl acetate, these would likely appear around 7.32 ppm and 7.01 ppm. rsc.org The protons on the 2-chlorobenzyl ring will exhibit a more complex multiplet pattern between approximately 7.20 and 7.45 ppm due to their distinct chemical and magnetic environments, as seen in related structures like 2-chlorobenzyl alcohol. chemicalbook.comchemicalbook.com
Benzylic Methylene Protons (-O-CH₂-Ar): The two protons of the benzylic group are chemically equivalent and are not adjacent to any other protons, so they are expected to produce a sharp singlet. In comparable molecules like 4-chlorobenzyl benzoate (B1203000), this signal appears around 5.30 ppm. rsc.org
Acetate Methylene Protons (-O-CH₂-C=O): The two protons of the methylene group adjacent to the ether oxygen and the carbonyl group are also expected to appear as a singlet. For ethyl 2-(4-chlorophenoxy) acetate, a related structure, these protons resonate in a specific region of the spectrum. unimi.it
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic (2-chlorobenzyl) | ~7.20 - 7.45 | Multiplet (m) | 4H |
| Aromatic (4-chlorophenoxy, ortho to Cl) | ~7.32 | Doublet (d) | 2H |
| Aromatic (4-chlorophenoxy, meta to Cl) | ~7.01 | Doublet (d) | 2H |
| Benzylic (-O-CH₂-Ar) | ~5.30 | Singlet (s) | 2H |
| Acetate (-O-CH₂-C=O) | ~4.70 | Singlet (s) | 2H |
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., sp², sp³, carbonyl). For this compound, a total of 15 distinct carbon signals are expected.
Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded and will appear significantly downfield, typically in the range of 165-175 ppm.
Aromatic Carbons: The eight aromatic carbons will resonate in the 115-155 ppm region. The carbons bonded to chlorine or oxygen will be shifted further downfield. Based on data for 2-chlorobenzyl alcohol and (4-chlorophenoxy)acetic acid, specific assignments can be predicted. chemicalbook.comunimi.it
Methylene Carbons: The two sp³ hybridized methylene carbons (-CH₂-) will appear in the more upfield region of the spectrum, generally between 60-70 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~168 |
| Aromatic C-O (4-chlorophenoxy) | ~155 |
| Aromatic C-Cl (4-chlorophenoxy) | ~127 |
| Aromatic C-H (4-chlorophenoxy) | ~116, ~130 |
| Aromatic C-C (ipso, 2-chlorobenzyl) | ~134 |
| Aromatic C-Cl (2-chlorobenzyl) | ~132 |
| Aromatic C-H (2-chlorobenzyl) | ~127-130 |
| Benzylic (-O-CH₂-Ar) | ~66 |
| Acetate (-O-CH₂-C=O) | ~65 |
Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity between different parts of the molecule. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu For this compound, COSY would show cross-peaks between the coupled aromatic protons within each of the two rings, helping to assign their relative positions. No other correlations would be expected, as the methylene groups are isolated singlets.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com It would definitively link the proton signal at ~5.30 ppm to the benzylic carbon and the signal at ~4.70 ppm to the acetate methylene carbon. It would also connect each aromatic proton to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular fragments. emerypharma.com Key expected HMBC correlations would include:
A correlation from the benzylic protons (~5.30 ppm) to the ester carbonyl carbon (~168 ppm), confirming the attachment of the 2-chlorobenzyl group to the ester oxygen.
Correlations from the acetate methylene protons (~4.70 ppm) to the ester carbonyl carbon (~168 ppm) and to the aromatic carbon bearing the ether oxygen (~155 ppm), confirming the structure of the (4-chlorophenoxy)acetate moiety.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound would be dominated by several key absorptions:
C=O Stretch: A very strong and sharp absorption band characteristic of an ester carbonyl group is expected around 1740-1760 cm⁻¹.
C-O Stretch: Two distinct C-O stretching bands are anticipated in the 1300-1000 cm⁻¹ region, corresponding to the C(=O)-O and O-C bonds of the ester and ether linkages.
Aromatic C=C Stretches: Multiple bands of variable intensity would appear in the 1600-1450 cm⁻¹ region.
C-H Stretches: Signals for aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups would be seen just below 3000 cm⁻¹.
C-Cl Stretch: Strong absorptions corresponding to the C-Cl bonds would be present in the fingerprint region, typically between 800-600 cm⁻¹.
Raman spectroscopy would provide complementary information. Aromatic ring vibrations and the symmetric C-Cl stretch are often strong in the Raman spectrum, whereas the polar carbonyl stretch is typically weaker compared to its IR absorption. nih.govchemicalbook.com
Predicted Key Vibrational Frequencies
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| C=O Ester Stretch | 1760-1740 | Strong, Sharp |
| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |
| Ester C-O Stretch | 1300-1150 | Strong |
| Aryl Ether C-O Stretch | 1250-1200 | Strong |
| C-Cl Stretch | 800-600 | Strong |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The mass spectrum of this compound (C₁₅H₁₂Cl₂O₃) would show a molecular ion (M⁺˙) peak. A key feature would be the isotopic pattern for two chlorine atoms, resulting in peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.
The fragmentation of the molecular ion is expected to proceed through cleavage at the ester linkage, which is the weakest point. libretexts.org The most likely and structurally informative fragment ions would be:
m/z 125/127: This highly stable 2-chlorobenzyl cation ([C₇H₆Cl]⁺) would be formed by cleavage of the ester C-O bond. This is often a base peak in the spectra of such compounds.
m/z 185/187: This fragment corresponds to the (4-chlorophenoxy)acetic acid radical cation, formed after rearrangement and loss of a 2-chlorobenzyl radical.
m/z 141/143: Loss of the O-CH₂ bond from the (4-chlorophenoxy)acetic acid portion could lead to the formation of the 4-chlorophenoxy cation ([C₆H₄ClO]⁺).
Analysis of these fragments allows for the reconstruction of the original molecule, confirming the identities of both the alcohol and the carboxylic acid components. nih.gov
Predicted Major EI-MS Fragmentation Ions
| m/z (mass/charge ratio) | Proposed Fragment Identity | Notes |
|---|---|---|
| 310/312/314 | [C₁₅H₁₂Cl₂O₃]⁺˙ (Molecular Ion) | Isotopic pattern for two Cl atoms |
| 125/127 | [C₇H₆Cl]⁺ (2-chlorobenzyl cation) | Likely a major, stable fragment |
| 185/187 | [C₈H₆ClO₂]⁺˙ (from (4-chlorophenoxy)acetyl moiety) | Cleavage of benzyl-oxygen bond |
| 141/143 | [C₆H₄ClO]⁺ (4-chlorophenoxy cation) | Fragmentation of the acid portion |
Electrospray Ionization (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for the analysis of moderately polar and thermolabile molecules like this compound. The technique allows for the ionization of the analyte directly from a solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound.
In the analysis of phenoxyacetic acid derivatives, ESI is often operated in the negative ion mode (ESI-), which facilitates the detection of deprotonated molecules or anionic adducts. econference.ioresearchgate.net For this compound, detection would likely proceed via the formation of a deprotonated molecular ion [M-H]⁻, although this is less common for esters compared to their parent acids. A more probable ionization pathway involves the formation of adduct ions with anions present in the mobile phase, such as formate (B1220265) ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻), a strategy that enhances detection sensitivity for neutral molecules. americanlaboratory.com The high-resolution capabilities of modern mass spectrometers allow for the determination of the compound's elemental composition with high accuracy from the measured mass-to-charge ratio (m/z).
Table 1: Predicted ESI-MS Ions for this compound Monoisotopic Mass of C₁₅H₁₂Cl₂O₃ = 310.0163 g/mol
| Ion Species | Formula | Predicted m/z (Monoisotopic) | Ionization Mode |
| Protonated Molecule [M+H]⁺ | [C₁₅H₁₃Cl₂O₃]⁺ | 311.0238 | Positive (ESI+) |
| Sodiated Adduct [M+Na]⁺ | [C₁₅H₁₂Cl₂O₃Na]⁺ | 333.0057 | Positive (ESI+) |
| Formate Adduct [M+HCOO]⁻ | [C₁₆H₁₃Cl₂O₅]⁻ | 355.0145 | Negative (ESI-) |
| Acetate Adduct [M+CH₃COO]⁻ | [C₁₇H₁₅Cl₂O₅]⁻ | 369.0302 | Negative (ESI-) |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is an indispensable tool for the definitive structural confirmation of this compound. This technique involves the selection of a specific precursor ion (e.g., one of the ions from Table 1) which is then subjected to collision-induced dissociation (CID) to generate a series of characteristic product ions (fragments). The resulting fragmentation pattern serves as a molecular fingerprint, providing unambiguous evidence of the compound's structure. nih.gov
For this compound, MS/MS analysis would likely target the formate adduct [M+HCOO]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. americanlaboratory.com The fragmentation pathways are predictable based on the compound's structure, with the ester and ether linkages being the most probable sites of cleavage. In negative mode, a characteristic fragmentation would be the loss of the neutral 2-chlorobenzyl alcohol and CO₂ to yield the 4-chlorophenoxide anion. In positive mode, a key fragment would be the 2-chlorobenzyl cation (m/z 125), a stable fragment observed for related structures. nih.gov Analysis of these fragments allows for the precise mapping of the molecule's substructures.
Table 2: Plausible MS/MS Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure | Neutral Loss |
| 311.0238 ([M+H]⁺) | 185.0000 | [4-chlorophenoxyacetic acid + H]⁺ | C₇H₆Cl |
| 311.0238 ([M+H]⁺) | 125.0152 | [2-chlorobenzyl]⁺ | C₈H₇ClO₃ |
| 355.0145 ([M+HCOO]⁻) | 127.9827 | [4-chlorophenoxide]⁻ | C₉H₉ClO₃ |
| 355.0145 ([M+HCOO]⁻) | 44.9982 | [Formate]⁻ | C₁₅H₁₂Cl₂O₃ |
X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. nih.gov For this compound, a single-crystal X-ray diffraction study would yield precise data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its conformational preferences.
Based on structural studies of analogous compounds like ethyl 2-(2-bromophenoxy)acetate and 4-chlorobenzyl chloride, it is anticipated that the two aromatic rings in this compound would be essentially planar. mdpi.comresearchgate.net The study would reveal the orientation of the ester group and the dihedral angles between the planes of the phenyl rings. The crystal packing would be stabilized by a network of weak intermolecular interactions, such as C-H···O hydrogen bonds involving the ester carbonyl oxygen and aromatic hydrogens, as well as possible π-π stacking interactions between the aromatic rings. researchgate.netmdpi.com These details are fundamental for understanding the molecule's solid-state properties and for computational modeling.
Table 3: Hypothetical Crystal Data for this compound (Based on data from analogous structures) mdpi.comresearchgate.net
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.3 |
| b (Å) | ~10.4 |
| c (Å) | ~17.8 |
| β (°) | ~98.5 |
| Volume (ų) | ~1520 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | ~1.45 |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) (if chiral analogues are studied)
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques used to determine the absolute configuration of chiral molecules. The parent compound, this compound, is achiral and therefore would not exhibit a VCD or ECD signal.
However, if a chiral analogue of this compound were synthesized—for instance, by introducing a stereocenter such as a methyl group at the benzylic position to create (R)- or (S)-1-(2-chlorophenyl)ethyl (4-chlorophenoxy)acetate—these techniques would be invaluable. mdpi.com
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region. For a chiral analogue, the n→π* electronic transition of the carbonyl group in the ester moiety would produce a characteristic Cotton effect. beilstein-journals.org
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light, providing stereochemical information from the molecule's vibrational transitions. The carbonyl (C=O) stretching vibration, typically observed around 1750 cm⁻¹, would be a particularly sensitive probe for VCD analysis. mdpi.com
For a hypothetical chiral analogue, the absolute configuration could be unequivocally assigned by comparing the experimentally measured ECD and VCD spectra with theoretical spectra predicted by time-dependent Density Functional Theory (TD-DFT) calculations. mdpi.combeilstein-journals.org
Theoretical and Computational Chemistry Investigations of 2 Chlorobenzyl 4 Chlorophenoxy Acetate
Quantum Mechanical Studies of Molecular Geometry and Electronic Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For 2-chlorobenzyl (4-chlorophenoxy)acetate, DFT calculations are instrumental in determining its optimized molecular geometry, vibrational frequencies, and various electronic properties.
A typical DFT study of this molecule would employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). This level of theory is effective in accounting for electron correlation. The calculations would begin with an initial geometry of the molecule, which is then optimized to find the lowest energy conformation.
The optimized geometry provides precise bond lengths and angles. For instance, the C-Cl bonds on both the benzyl (B1604629) and phenoxy rings, the ester linkage (C-O-C=O), and the ether linkage (Ar-O-CH2) are of particular interest. The presence of chlorine atoms, which are electron-withdrawing, influences the aromatic rings' electronic structure and, consequently, the bond lengths and angles.
Furthermore, DFT calculations can elucidate the electronic properties of the molecule. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electrophilic and nucleophilic regions. For this compound, the oxygen atoms of the ester group are expected to be regions of high electron density (nucleophilic), while the hydrogen atoms of the aromatic rings would be more electron-deficient (electrophilic).
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For this molecule, the HOMO is likely to be localized on the electron-rich phenoxy ring, while the LUMO may be distributed over the benzyl ring and the carbonyl group of the ester.
Table 1: Theoretical Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Cl (benzyl) | ~1.75 Å |
| C-Cl (phenoxy) | ~1.74 Å | |
| C=O (ester) | ~1.21 Å | |
| C-O (ester) | ~1.35 Å | |
| Ar-O (ether) | ~1.37 Å | |
| Bond Angle | O-C=O (ester) | ~125° |
| C-O-C (ester) | ~116° | |
| Ar-O-C (ether) | ~118° | |
| Dihedral Angle | C-C-O-C (ester) | Varies with conformation |
Note: These are representative values and can vary based on the specific functional and basis set used.
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and accuracy compared to DFT, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) can provide a more detailed understanding of electron correlation effects.
Conformational Analysis and Energy Landscape Mapping
The flexibility of the ester and ether linkages in this compound allows for multiple conformations. Conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the energy of each resulting conformation.
The key dihedral angles to consider are those around the C-O bonds of the ester and ether linkages. The potential energy surface (PES) can be mapped by plotting the energy as a function of these dihedral angles. The minima on the PES correspond to the stable conformers, while the saddle points represent the transition states between them.
Such studies would likely reveal that the planar conformations of the ester group are energetically favored due to delocalization of the lone pair of electrons on the oxygen atom with the pi-system of the carbonyl group. The orientation of the benzyl and phenoxy rings relative to the rest of the molecule will be influenced by steric hindrance and weak intramolecular interactions.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum mechanical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change.
For this compound, MD simulations can be performed in various environments, such as in a vacuum or in a solvent, to understand its conformational dynamics and interactions with its surroundings. These simulations can reveal how the molecule explores different conformations and the timescales of these conformational changes. In a solvent, the simulations can also provide information about the solvation shell and the specific interactions between the solute and solvent molecules. The aggregation behavior of small aromatic molecules can also be investigated using MD simulations. nih.gov
Ligand-Protein Docking Simulations (Theoretical models, not experimental biological interaction)
Ligand-protein docking is a computational technique used to predict the binding mode of a ligand to a protein's active site. researchgate.netimrpress.com While there is no specific biological target discussed for this compound, theoretical docking studies can be performed against a range of protein targets to explore its potential interactions.
The process involves generating a multitude of possible conformations and orientations of the ligand within the protein's binding pocket and then scoring these poses based on a scoring function that estimates the binding affinity. These scoring functions typically account for factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.
For this compound, the aromatic rings can participate in pi-pi stacking interactions with aromatic residues of a protein, such as phenylalanine, tyrosine, or tryptophan. The chlorine atoms can form halogen bonds, and the ester group can act as a hydrogen bond acceptor. Theoretical docking studies would provide a ranked list of potential protein targets and detailed information about the predicted binding modes, which could guide future experimental investigations.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on computational methodology, not biological outcomes)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While specific biological activity data for this compound is not the focus here, the principles of QSAR can be applied to understand how structural modifications of this molecule might influence its properties.
The first step in QSAR modeling is to generate a set of molecular descriptors for a series of related compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). For a series of derivatives of this compound, one could vary the substituents on the aromatic rings.
Next, a mathematical model, often based on multiple linear regression (MLR) or machine learning algorithms, is developed to correlate these descriptors with a particular property (which in a typical QSAR study would be biological activity). The resulting QSAR model can then be used to predict the property of new, unsynthesized compounds. The focus here is on the computational methodology, which involves descriptor calculation, model building, and validation techniques such as cross-validation to ensure the model's predictive power.
Table 2: Key Molecular Descriptors for QSAR Modeling
| Descriptor Class | Examples |
| Constitutional | Molecular Weight, Number of Atoms, Number of Rings |
| Topological | Wiener Index, Randic Index |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges |
| Steric | Molar Refractivity, van der Waals Volume |
| Hydrophobic | LogP (octanol-water partition coefficient) |
Reaction Mechanism Prediction and Transition State Analysis
The investigation into the reaction mechanisms of this compound through theoretical and computational chemistry provides critical insights into its formation and degradation pathways. While direct computational studies on this specific ester are not extensively available in public literature, predictions can be made based on established mechanisms for structurally analogous compounds. The primary reaction mechanisms of interest are its synthesis, likely through a Williamson ether synthesis followed by esterification, and its degradation, most notably through hydrolysis.
Predicted Synthesis Mechanism
The formation of this compound likely involves a two-step process:
Williamson Ether Synthesis of (4-chlorophenoxy)acetic acid: This involves the reaction of 4-chlorophenol (B41353) with an acetate (B1210297) derivative, such as ethyl chloroacetate (B1199739), in the presence of a base. The base deprotonates the phenol (B47542) to form the more nucleophilic phenoxide, which then attacks the electrophilic carbon of the chloroacetate via an SN2 mechanism.
Esterification: The resulting (4-chlorophenoxy)acetic acid is then esterified with 2-chlorobenzyl alcohol. This reaction is typically acid-catalyzed (Fischer-Speier esterification) and proceeds through a series of protonation and nucleophilic acyl substitution steps.
Predicted Hydrolysis Mechanism
The hydrolysis of this compound represents a key degradation pathway. Based on studies of structurally similar compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), the hydrolysis is expected to be acid-catalyzed and proceed via a well-characterized AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). researchgate.netpku.edu.cn
The predicted steps for the acid-catalyzed hydrolysis are as follows:
Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking water molecule to the oxygen of the 2-chlorobenzyl alcohol leaving group.
Leaving Group Departure: The protonated 2-chlorobenzyl alcohol departs, and the carbonyl group is reformed by the collapse of the tetrahedral intermediate.
Deprotonation: The final product, (4-chlorophenoxy)acetic acid, is deprotonated.
Computational studies on the hydrolysis of 2,4-D have shown that this reaction proceeds with an activation barrier of approximately 21.2 kcal/mol. researchgate.net It is anticipated that the hydrolysis of this compound would have a similar energy barrier.
The transition state for the rate-determining step, typically the nucleophilic attack of water, would feature an elongated C-O bond to the incoming water molecule and a partially formed bond between the carbonyl carbon and the water oxygen. The geometry around the carbonyl carbon would be distorted from trigonal planar towards tetrahedral.
Below is a table summarizing the predicted key parameters for the transition state of the rate-determining step in the acid-catalyzed hydrolysis of this compound, based on analogous reactions.
| Parameter | Predicted Value/State |
| Reaction Type | Acid-Catalyzed Hydrolysis (AAC2) |
| Rate-Determining Step | Nucleophilic attack of water on the protonated carbonyl carbon |
| Predicted Activation Energy (Ea) | ~20-25 kcal/mol |
| Transition State Geometry | |
| Carbonyl Carbon Hybridization | sp2 transitioning to sp3 |
| C-O (carbonyl) Bond Length | Elongated |
| C-O (ether) Bond Length | Slightly elongated |
| C-OH2 (incoming) Bond | Partially formed |
| Charge Distribution | Positive charge delocalized over the carbonyl group and incoming water |
Further computational investigations, such as Density Functional Theory (DFT) calculations, would be invaluable to refine these predictions for this compound. Such studies would provide precise geometries of the reactants, transition states, and products, as well as the associated energy barriers, offering a more complete understanding of its chemical reactivity.
Biological Interaction Research Methodologies of 2 Chlorobenzyl 4 Chlorophenoxy Acetate Mechanistic Focus, Non Clinical
Receptor Binding Studies and Ligand-Target Interactions
The initial step in characterizing the biological activity of 2-chlorobenzyl (4-chlorophenoxy)acetate often involves identifying its molecular targets. Receptor binding studies are pivotal in this process, aiming to determine the affinity and specificity of the compound for various receptors.
Methodology: A common approach is the use of competitive binding assays. In this setup, a known radiolabeled or fluorescently tagged ligand with high affinity for a specific receptor is incubated with a preparation of that receptor. The addition of this compound at varying concentrations allows for the determination of its ability to displace the labeled ligand. The concentration at which it displaces 50% of the bound labeled ligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).
Theoretical Binding: Computational methods, such as molecular docking, are employed to predict the binding mode and affinity of this compound to a target receptor's three-dimensional structure. These in silico studies can identify potential binding pockets and key amino acid residues involved in the interaction, guiding further experimental validation.
Enzyme Inhibition Kinetic Studies
Should this compound be found to interact with an enzyme, kinetic studies are essential to elucidate the mechanism and potency of this inhibition.
Kinetic Parameters: These studies involve measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor at various substrate concentrations. Key parameters determined include the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum velocity (Vmax). The inhibition constant (Ki) is a measure of the inhibitor's potency.
Mechanism of Inhibition: By analyzing how the presence of this compound affects Km and Vmax, the mechanism of inhibition can be determined. This can be competitive (inhibitor binds to the active site), non-competitive (inhibitor binds to an allosteric site), uncompetitive (inhibitor binds to the enzyme-substrate complex), or mixed.
Molecular Recognition and Biomolecular Interaction Research
Beyond protein targets, the interaction of this compound with other crucial biomolecules like nucleic acids is also a key area of investigation.
DNA/RNA Binding Methodologies: Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism are employed to study the binding of the compound to DNA or RNA. For instance, changes in the absorption or fluorescence spectrum of the compound upon addition of DNA can indicate an interaction. Fluorescence quenching studies can provide insights into the binding mechanism and affinity. Further elucidation of the binding mode (e.g., intercalation, groove binding) can be achieved through techniques like viscosity measurements and molecular docking simulations.
Cellular Uptake and Distribution Studies
Understanding how this compound enters cells and where it localizes is crucial for interpreting its biological effects. These studies are typically conducted in in vitro cell culture systems.
Methodological Aspects: The cellular uptake can be quantified by incubating cells with the compound and then lysing the cells to measure the intracellular concentration using analytical techniques like high-performance liquid chromatography (HPLC) or mass spectrometry. To visualize its subcellular distribution, fluorescently labeling the compound or using fluorescent analogs allows for imaging with techniques like confocal microscopy. This can reveal whether the compound accumulates in specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum.
Mode of Action Elucidation at the Molecular Level
This area of research aims to connect the initial molecular interaction of this compound to downstream biochemical pathways.
Biochemical Pathways: Once a primary target is identified, researchers investigate the subsequent effects on signaling cascades or metabolic pathways. For example, if the compound inhibits a specific kinase, downstream phosphorylation events can be monitored using techniques like Western blotting with phospho-specific antibodies. Broader, unbiased approaches such as proteomics and metabolomics can provide a global view of the cellular proteins and metabolites that are altered following treatment with the compound, offering clues to its mode of action.
High-Throughput Screening Methodologies for Biological Activity
To explore a wider range of potential biological activities for this compound or to screen for more potent analogs, high-throughput screening (HTS) methodologies are employed.
Environmental Fate and Degradation Research Methodologies for 2 Chlorobenzyl 4 Chlorophenoxy Acetate
Photodegradation Studies in Model Systems (Laboratory-based, mechanistic focus)
Photodegradation is a key abiotic process that influences the fate of organic compounds in the environment. For 2-chlorobenzyl (4-chlorophenoxy)acetate, photodegradation would likely proceed through two main routes: direct photolysis by absorption of UV radiation and indirect photolysis involving photosensitizers. The primary photochemical reaction is expected to be the cleavage of the ester linkage and the subsequent degradation of the resulting alcohol and carboxylic acid.
Laboratory studies on the photodegradation of 4-chlorophenoxyacetic acid (4-CPA), a primary hydrolysis product, show that it is susceptible to photooxidation. rsc.org The process is often mediated by highly reactive hydroxyl radicals (OH•). rsc.org In aqueous titanium dioxide (TiO2) suspensions, a common model system for photocatalysis, the degradation of 4-CPA has been shown to be significant. nih.gov The reaction mechanism involves the attack of hydroxyl radicals on the aromatic ring, leading to hydroxylation and eventual ring cleavage. rsc.org Key intermediates identified during the photocatalytic degradation of 4-CPA include 4-chlorophenol (B41353) and phenol (B47542). rsc.orgrsc.org The rate of degradation is influenced by factors such as pH, catalyst concentration, and the presence of other substances like hydrogen peroxide, which can enhance the production of hydroxyl radicals. nih.govrsc.org
The other hydrolysis product, 2-chlorobenzyl alcohol, also undergoes photodegradation. Studies on related compounds like p-chlorobenzyl alcohol show a 15% disappearance when irradiated in methanol, indicating some susceptibility to photolysis. psu.edu The primary photochemical reaction for chlorobenzyl compounds often involves the cleavage of the carbon-chlorine bond. psu.edu For benzyl (B1604629) alcohol itself, photolysis in the presence of atomic chlorine can lead to the formation of various products, including benzyl chloride and dibenzyl ether, initiated by the acidification of the medium. nih.gov
Interactive Table: Photodegradation Intermediates of 4-CPA
| Precursor Compound | Photodegradation System | Key Intermediates Identified |
|---|---|---|
| 4-chlorophenoxyacetic acid (4-CPA) | Fe(acac)₃ / H₂O₂ / 365 nm UV | 4-chlorophenol, phenol |
| 4-chlorophenoxyacetic acid (4-CPA) | TiO₂ / UV | 4-chlorophenol |
Microbial Degradation Pathway Elucidation in Environmental Samples
Microbial degradation is a primary pathway for the breakdown of organic compounds in soil and water. The microbial degradation of this compound would commence with the enzymatic hydrolysis of the ester bond by microbial esterases, releasing 2-chlorobenzyl alcohol and 4-CPA.
The microbial fate of 4-CPA is related to that of the widely studied phenoxy herbicides like 2,4-D. Bacteria capable of utilizing these compounds as a sole carbon and energy source have been isolated. nih.gov The degradation pathway for 2,4-D in organisms like Cupriavidus necator JMP134 is well-elucidated and involves a series of enzymes encoded by tfd genes. nih.gov The process begins with the cleavage of the ether linkage by a dioxygenase (TfdA) to form a corresponding chlorophenol. nih.gov For 4-CPA, this would lead to 4-chlorophenol. Subsequently, 4-chlorophenol is hydroxylated to form 4-chlorocatechol, which then undergoes ring cleavage by a dioxygenase (TfdC), leading to intermediates that can enter the tricarboxylic acid (TCA) cycle. researchgate.net Pseudomonas species have been shown to degrade 4-chlorophenylacetic acid (a structural isomer of 4-CPA) via homoprotocatechuic acid, which is then metabolized through a meta-cleavage pathway. nih.gov
The microbial degradation of 2-chlorobenzyl alcohol is less studied, but pathways for similar compounds have been proposed. For instance, the degradation of benzyl chloride is thought to proceed via benzyl alcohol and benzaldehyde (B42025) to benzoic acid, which is then converted to catechol before undergoing ring fission. researchgate.net It is plausible that microorganisms can oxidize 2-chlorobenzyl alcohol to 2-chlorobenzaldehyde (B119727) and then to 2-chlorobenzoic acid, which can be further degraded.
Hydrolytic Degradation Kinetics in Aquatic Environments
Hydrolysis is arguably the most critical initial degradation pathway for this compound in aquatic environments. The ester linkage is susceptible to cleavage by water, a reaction that can be catalyzed by acid or, more significantly, by base. libretexts.org
The kinetics of ester hydrolysis are typically studied as a function of pH and temperature. Under neutral and alkaline conditions, the hydrolysis of esters generally follows second-order kinetics (first-order in ester and first-order in hydroxide (B78521) ion). chemrxiv.org However, if the pH is held constant, the reaction behaves as a pseudo-first-order process. chemrxiv.org
Kinetic studies on various benzyl esters and substituted aromatic esters provide insight into the expected behavior of this compound. researchgate.netarchive.org The rate of hydrolysis is significantly faster under alkaline conditions compared to neutral or acidic conditions. libretexts.org For example, studies on chlorobenzyl esters have shown they can be quantitatively cleaved under specific conditions. thieme-connect.de The presence of a chlorine atom on the benzyl or phenoxy group can influence the rate of hydrolysis through electronic effects on the carbonyl carbon. The rate of hydrolysis generally increases with temperature, following the Arrhenius equation.
Interactive Table: Factors Affecting Ester Hydrolysis Rate
| Factor | Effect on Hydrolysis Rate | Rationale |
|---|---|---|
| pH | Increases significantly as pH rises above 7 | Base-catalyzed hydrolysis (saponification) is a rapid, irreversible reaction involving nucleophilic attack by OH⁻. libretexts.org |
| Temperature | Increases with increasing temperature | Reaction rates generally increase with temperature as more molecules have sufficient activation energy. |
| Acid Catalysis | Increases rate compared to neutral water, but is reversible | Acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. The reaction is reversible. libretexts.org |
Adsorption and Desorption Studies in Soil Matrices
The mobility of this compound in soil is governed by adsorption and desorption processes. Following likely rapid hydrolysis, the fate of the compound in soil will be determined by the behavior of its hydrolysis products, 2-chlorobenzyl alcohol and 4-CPA.
The sorption of 4-CPA to soil is highly dependent on soil pH and organic carbon content. nih.gov 4-CPA is a weak acid with a pKa of 3.56. nih.gov In most environmental soils (pH > 5), it will exist predominantly in its anionic (deprotonated) form. Anions are generally more mobile in soil due to repulsion from negatively charged clay and organic matter surfaces. Consequently, 4-CPA is expected to have very high mobility in soil. nih.gov Adsorption increases in soils with lower pH (where more of the neutral form exists) and higher organic carbon content. nih.gov The organic carbon-water (B12546825) partition coefficient (Koc), which normalizes the adsorption coefficient (Kd) to the organic carbon content, is used to compare the mobility of compounds across different soils. chemsafetypro.comecetoc.org
2-chlorobenzyl alcohol, being a neutral polar molecule, will exhibit different sorption behavior. Its adsorption to soil organic matter is expected to be weaker than that of nonpolar compounds but stronger than the 4-CPA anion.
Interactive Table: Soil Adsorption Coefficients for 4-CPA and a Related Compound
| Compound | Soil Type | Koc (L/kg) | Mobility Classification |
|---|---|---|---|
| 4-chlorophenoxyacetic acid (4-CPA) | Estimated | 18 | Very High |
Data sourced from PubChem and other literature. nih.govnih.gov
Volatilization Studies from Environmental Surfaces
Volatilization is the process by which a chemical partitions from a solid or liquid phase (e.g., soil or water) into the gas phase. This process is governed by the compound's vapor pressure and its Henry's Law Constant. The Henry's Law Constant (H) relates the partial pressure of a compound in the air to its concentration in water at equilibrium, indicating its tendency to partition between air and water. nist.gov
Development of Analytical Methods for Environmental Monitoring
The reliable monitoring of this compound and its degradation products in environmental samples (water, soil, sediment) requires robust analytical methods. The methods are typically multi-step processes involving extraction, cleanup, and instrumental analysis. nih.gov
Sample Preparation: The first step is extraction of the analytes from the sample matrix. For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is commonly used. epa.gov For soil and sediment, techniques like Soxhlet extraction or pressurized liquid extraction (PLE) are employed, often using a solvent mixture like acetone/hexane. nih.gov A key step in the analysis of the parent ester is a hydrolysis procedure (e.g., using KOH) to convert the ester into its constituent acid (4-CPA) and alcohol, which simplifies analysis, especially when targeting phenoxy acid herbicides as a class. epa.goveconference.io
Cleanup and Derivatization: Extracts often contain interfering compounds that must be removed. This is achieved through techniques like column chromatography (e.g., using Florisil). usgs.gov For analysis by gas chromatography (GC), the polar carboxylic acid group of 4-CPA must be derivatized to a more volatile form, typically a methyl ester, using reagents like diazomethane (B1218177) or boron trifluoride-methanol. usgs.gov
Instrumental Analysis: The final determination is performed using chromatography.
Gas Chromatography (GC): GC coupled with an electron capture detector (GC-ECD) is highly sensitive for halogenated compounds like phenoxy herbicides and is a common technique. usgs.govnih.gov For more definitive identification, a mass spectrometer (GC-MS) is used. chromatographyonline.com
Liquid Chromatography (LC): High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an increasingly popular alternative. nih.goveconference.io It often does not require derivatization, simplifying sample preparation and providing high selectivity and sensitivity. econference.io
Interactive Table: Overview of Analytical Techniques
| Technique | Principle | Application |
|---|---|---|
| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and liquid sample | Concentration and cleanup of analytes from water samples. epa.gov |
| Gas Chromatography-Electron Capture Detector (GC-ECD) | Separation of volatile compounds followed by detection of electron-capturing (e.g., halogenated) molecules | Sensitive quantification of chlorinated pesticides and herbicide derivatives. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by LC followed by mass-selective detection of precursor and product ions | Highly selective and sensitive analysis of polar compounds like phenoxy acids without derivatization. econference.io |
Future Research Directions and Unexplored Avenues for 2 Chlorobenzyl 4 Chlorophenoxy Acetate
Exploration of New Synthetic Paradigms
The synthesis of 2-chlorobenzyl (4-chlorophenoxy)acetate can be approached through established esterification and etherification reactions. However, future research could focus on developing more efficient, sustainable, and scalable synthetic routes.
A primary synthetic route involves a two-step process. The first step is the synthesis of (4-chlorophenoxy)acetic acid. A common method for this is the Williamson ether synthesis , where sodium 4-chlorophenoxide reacts with a haloacetic acid (like chloroacetic acid) via an SN2 mechanism. masterorganicchemistry.comwikipedia.orglibretexts.org The second step is the esterification of the resulting carboxylic acid with 2-chlorobenzyl alcohol. The Fischer-Speier esterification , using an acid catalyst, is a classic approach.
Future research could explore the following paradigms:
One-Pot Syntheses: Developing a one-pot method where 4-chlorophenol (B41353), a haloacetic acid, and 2-chlorobenzyl alcohol react in a single vessel would significantly improve efficiency by reducing intermediate isolation steps.
Phase-Transfer Catalysis (PTC): PTC has proven effective for nucleophilic substitution reactions, including the synthesis of esters and ethers. crdeepjournal.orgptfarm.plphasetransfer.com Utilizing a phase-transfer catalyst could enhance reaction rates and yields, particularly in the Williamson ether synthesis step, by facilitating the transfer of the phenoxide anion between aqueous and organic phases. crdeepjournal.org This methodology is known to be environmentally friendly due to the potential for solvent-free conditions and high efficiency.
Novel Catalysts: Research into new catalysts for the esterification step could lead to milder reaction conditions and higher yields. This could include solid acid catalysts, enzymes (lipases), or metal-based catalysts. For instance, palladium-catalyzed C-H acyloxylation has been used for the direct benzylation of carboxylic acids with toluene. organic-chemistry.org
Flow Chemistry: Implementing the synthesis in a continuous flow reactor could offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.
| Synthetic Strategy | Precursors | Key Features | Potential Advantages |
| Two-Step: Williamson Ether Synthesis & Fischer-Speier Esterification | 4-chlorophenol, Chloroacetic acid, 2-chlorobenzyl alcohol | Established, reliable methods. masterorganicchemistry.comwikipedia.orglibretexts.org | High yields, well-understood mechanisms. |
| One-Pot Synthesis | 4-chlorophenol, Chloroacetic acid, 2-chlorobenzyl alcohol | Reduced workup and purification steps. | Increased efficiency, time and resource savings. |
| Phase-Transfer Catalysis | 4-chlorophenoxide, Chloroacetic acid, 2-chlorobenzyl halide | Use of a catalyst to facilitate reactions between different phases. crdeepjournal.orgptfarm.plphasetransfer.com | Higher reaction rates, milder conditions, potential for solvent-free synthesis. |
| Novel Catalysis | (4-chlorophenoxy)acetic acid, 2-chlorobenzyl alcohol | Exploration of solid acids, enzymes, or metal catalysts. organic-chemistry.org | Increased selectivity, sustainability, and milder reaction conditions. |
| Flow Chemistry | Reactants from any of the above methods | Continuous reaction in a microreactor. | Precise control, enhanced safety, and scalability. |
Advanced Computational Modeling for Predictive Research
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, guiding experimental work.
Density Functional Theory (DFT): DFT calculations can be employed to determine the molecule's electronic structure, optimized geometry, and vibrational frequencies (IR and Raman spectra). researchgate.netscispace.comnih.govmdpi.com This information is crucial for understanding its reactivity and for interpreting experimental spectroscopic data. Parameters such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and Mulliken charges can provide insights into the molecule's kinetic stability and the sites susceptible to electrophilic and nucleophilic attack. researchgate.netscispace.com
Ab Initio Methods: High-level ab initio calculations, such as Hartree-Fock (HF), can be used in conjunction with DFT to provide a more comprehensive theoretical understanding of the molecule's properties. researchgate.netscispace.com
Molecular Dynamics (MD) Simulations: MD simulations can predict the conformational landscape of this compound and its interactions with solvents or biological macromolecules. This is particularly relevant for exploring its potential biological activity.
QSAR (Quantitative Structure-Activity Relationship) Modeling: If a series of related compounds are synthesized and their biological activities tested, QSAR models can be developed to correlate specific structural features with activity, guiding the design of more potent analogs.
Mechanistic Insights into Novel Chemical Transformations
A thorough understanding of the reaction mechanisms involving this compound is fundamental for optimizing existing reactions and discovering new ones.
Kinetic Studies: Detailed kinetic studies of the esterification reaction between (4-chlorophenoxy)acetic acid and 2-chlorobenzyl alcohol can elucidate the reaction order, activation energy, and the effect of different catalysts. researchgate.net This can help in optimizing reaction conditions for maximum yield and efficiency. The hydrolysis of the ester bond under various conditions (acidic, basic, enzymatic) can also be kinetically evaluated.
Isotopic Labeling: Using isotopically labeled reactants (e.g., with ¹⁸O in the alcohol or carboxylic acid) can definitively trace the pathways of atoms during esterification and hydrolysis, confirming the reaction mechanisms.
Mechanistic Studies of C-H Functionalization: Recent advances have enabled the palladium-catalyzed C-H olefination of phenoxyacetic acids at the ortho- and meta-positions. nih.gov Investigating similar C-H activation/functionalization reactions on the aromatic rings of this compound could open avenues for creating more complex and functionalized derivatives.
Development of Advanced Analytical Techniques for Characterization
While standard analytical techniques are sufficient for basic characterization, future research could focus on developing more sensitive and sophisticated methods for the analysis of this compound and its potential metabolites or degradation products.
Mass Spectrometry (MS): Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can provide detailed information about the fragmentation patterns of the molecule. nih.govresearchgate.netlibretexts.org This is crucial for its unambiguous identification in complex matrices. Atmospheric pressure chemical ionization (APCI) could be a valuable technique for analyzing this and other low molecular weight, labile compounds. bris.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are routine, advanced 2D NMR techniques (COSY, HSQC, HMBC) can be used to unequivocally assign all proton and carbon signals, especially for more complex derivatives that may be synthesized in the future.
Chromatographic Methods: Developing highly sensitive and selective chromatographic methods, such as HPLC or GC coupled with mass spectrometry (LC-MS, GC-MS), is essential for quantifying the compound at low concentrations and for separating it from potential impurities or byproducts.
| Analytical Technique | Information Provided | Future Research Focus |
| Mass Spectrometry (MS/MS, APCI) | Molecular weight and fragmentation patterns. nih.govresearchgate.netlibretexts.orgbris.ac.uk | Elucidation of fragmentation pathways for unambiguous identification in complex mixtures. |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Detailed structural connectivity. | Unambiguous structural assignment of complex derivatives. |
| Hyphenated Chromatography (LC-MS, GC-MS) | Separation and quantification. | Development of methods for trace analysis and impurity profiling. |
Role in Emerging Areas of Chemical Science
The structural motifs within this compound suggest potential applications in supramolecular chemistry and catalysis.
Supramolecular Chemistry: The phenoxyacetic acid moiety is known to participate in the formation of supramolecular structures through hydrogen bonding and π-π stacking interactions. researchgate.net Future research could explore the self-assembly properties of this compound and its derivatives, potentially leading to the formation of novel liquid crystals, gels, or other functional materials.
Catalysis: The carboxylate group of phenoxyacetic acids can coordinate to metal centers, forming metal complexes. researchgate.netresearchgate.net These complexes can exhibit catalytic activity. researchgate.netmdpi.comresearchgate.netnih.govudel.edu Research could focus on synthesizing metal complexes of (4-chlorophenoxy)acetic acid and evaluating their potential as catalysts in various organic transformations, such as oxidations or C-C coupling reactions. The 2-chlorobenzyl group could influence the steric and electronic properties of such catalysts.
Design and Synthesis of Mechanistic Probes for Biological Systems
Phenoxyacetic acid derivatives have been identified as having various biological activities, including as agonists for the free fatty acid receptor 1 (FFA1). nih.gov This provides a foundation for designing mechanistic probes based on the this compound scaffold.
Fluorescent Probes: By incorporating a fluorophore into the molecular structure, it may be possible to create a fluorescent probe. The design of such probes often relies on mechanisms like photoinduced electron transfer (PeT) or fluorescence resonance energy transfer (FRET). nih.govrsc.org For example, the ester linkage could be designed to be cleavable by a specific enzyme, leading to a change in fluorescence upon enzymatic activity.
Affinity-Based Probes: The molecule could be modified with a reactive group (e.g., a photoaffinity label) to allow for covalent attachment to a biological target. This would enable the identification and characterization of its binding partners within a cell.
Probes for Reactive Oxygen Species (ROS): Boronate-based probes are used for detecting biological oxidants. frontiersin.org It may be possible to functionalize the this compound structure with a boronate group to create a probe for specific reactive oxygen species.
The exploration of these future research directions will not only expand our knowledge of this compound but also has the potential to contribute to broader advances in synthesis, materials science, and chemical biology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
